molecular formula C6H14ClNOSi B11908976 Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- CAS No. 67519-73-7

Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-

Cat. No.: B11908976
CAS No.: 67519-73-7
M. Wt: 179.72 g/mol
InChI Key: ZMQMFPJITFFNNN-UHFFFAOYSA-N
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Description

Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorodimethylsilyl group attached to the nitrogen atom of the acetamide moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- typically involves the reaction of N-methylacetamide with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form N-methylacetamide and chlorodimethylsilane.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: N-methylacetamide and chlorodimethylsilane.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- involves its interaction with various molecular targets. The chlorodimethylsilyl group can participate in reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s effects are mediated through its ability to modify other molecules by introducing the chlorodimethylsilyl group.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar structure but lacks the chlorodimethylsilyl group.

    N-Methylacetamide: Similar structure but lacks the chlorodimethylsilyl group.

    Acetamide: Basic structure without any substituents on the nitrogen atom.

Uniqueness

Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct chemical reactivity and properties

Properties

CAS No.

67519-73-7

Molecular Formula

C6H14ClNOSi

Molecular Weight

179.72 g/mol

IUPAC Name

N-[[chloro(dimethyl)silyl]methyl]-N-methylacetamide

InChI

InChI=1S/C6H14ClNOSi/c1-6(9)8(2)5-10(3,4)7/h5H2,1-4H3

InChI Key

ZMQMFPJITFFNNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C[Si](C)(C)Cl

Origin of Product

United States

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